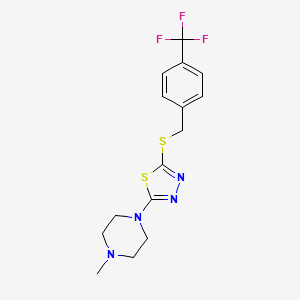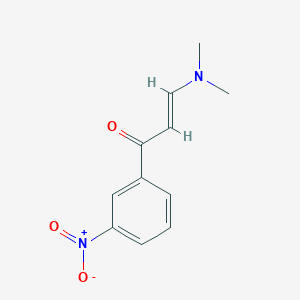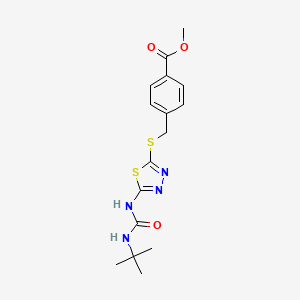![molecular formula C23H25N3O4 B2536492 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 920157-95-5](/img/structure/B2536492.png)
2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyridazinone derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
科学的研究の応用
Pyridazine Derivatives Synthesis
Research on similar pyridazine derivatives, such as bicyclic [b]‐heteroannulated pyridazine derivatives, highlights their potential in synthesizing geometric isomers and novel compounds. One study discusses the unexpected magnetic non-equivalence in certain isomers, hinting at complex magnetic properties of these derivatives Lange et al., 1997.
Antimicrobial Activities
The synthesis of related compounds like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones demonstrated antimicrobial activities against Gram-positive and Gram-negative bacteria. This suggests potential antimicrobial applications for similar pyridazine derivatives Pratibha Sharma et al., 2004.
Antiproliferative Activity
A study on triazolo[4,3-b]pyridazin-6-yloxy derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides showed significant antiproliferative activity against endothelial and tumor cells. This highlights the potential of such pyridazine derivatives in cancer research M. Ilić et al., 2011.
Benzodiazepine Receptor Affinity
Research on imidazo[1,2-b]pyridazines, which have structural similarities, revealed their ability to bind to central and mitochondrial benzodiazepine receptors. This indicates potential applications in neurological research M. Schmitt et al., 1997.
Antiproliferative and Apoptotic Pathways
Novel benzamides bearing the pyrazole or indazole nucleus, structurally related to pyridazine derivatives, have shown antiproliferative activity and the ability to induce apoptotic pathways in human lung carcinoma cells. This suggests potential applications in apoptosis-related research D. Raffa et al., 2019.
Synthesis Methods
The synthesis of related compounds like (S)-BZM, a precursor of (S)-123I-IBZM, from 2,6-dimethoxybenzoic acid demonstrates the diverse synthesis methods available for pyridazine derivatives. Such methods could be applicable for synthesizing 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide M. Bobeldijk et al., 1990.
Theoretical and Experimental Studies
Theoretical studies on compounds like 4-chloro-5-hydroxyalkylamino-6-nitropyridazinones, similar in structure, align with experimental results, suggesting the potential for computational modeling in researching pyridazine derivatives O. Éliás et al., 2001.
Pyridazine Derivative Reactions
Research on compounds like ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate and its derivatives provides insights into the complex reactions pyridazine derivatives can undergo, suggesting a wide range of chemical behaviors and applications A. Deeb et al., 1992.
Neuroleptic Activity
Studies on benzamides of N,N-disubstituted ethylenediamines, similar to pyridazine derivatives, have shown potential neuroleptic activity. This indicates possible applications in the development of new neuroleptic drugs S. Iwanami et al., 1981.
特性
IUPAC Name |
2-ethoxy-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-3-28-18-11-9-17(10-12-18)20-13-14-22(26-25-20)30-16-15-24-23(27)19-7-5-6-8-21(19)29-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENVFZBZTRKTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol](/img/structure/B2536410.png)

![2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2536417.png)


![Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoate](/img/structure/B2536423.png)

![2-[[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2536426.png)
![2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2536428.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536429.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea](/img/structure/B2536430.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2536432.png)